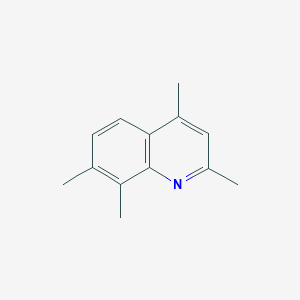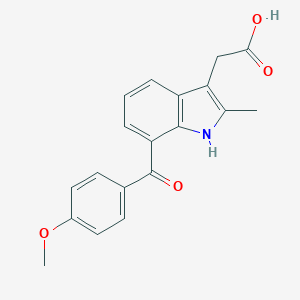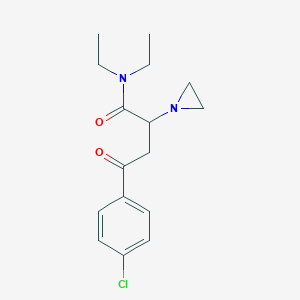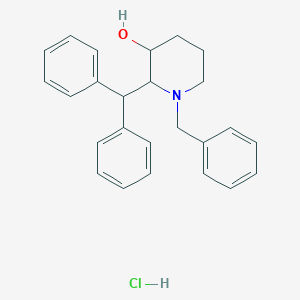
Neuropeptid Y (porcin)
Übersicht
Beschreibung
Neuropeptide Y is a polypeptide consisting of 36 amino acid residues. It was first isolated from the porcine brain in 1982 by Swedish scientist Caroline Tatemoto . Neuropeptide Y belongs to the neuroendocrine peptide family, which also includes peptide YY and pancreatic polypeptide . It is widely distributed throughout the central and peripheral nervous systems and is involved in regulating various biological processes, including food intake, energy metabolism, and emotional expression .
Wissenschaftliche Forschungsanwendungen
Neuropeptid Y hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
- Wird als Modellpeptid zur Untersuchung von Verfahren zur Peptidsynthese und -modifikation verwendet .
Biologie:
- Wird hinsichtlich seiner Rolle bei der Regulation der Nahrungsaufnahme, des Energiestoffwechsels und der Stressantwort untersucht .
- Wird auf seine neuroprotektiven Wirkungen und potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht .
Medizin:
- Wird als potenzielles therapeutisches Ziel für Erkrankungen wie Fettleibigkeit, Angstzustände und Depressionen untersucht .
- Wird in der Forschung zur Herz-Kreislauf-Gesundheit eingesetzt, da es eine Rolle bei der Regulation des Blutdrucks und der Herzfrequenz spielt .
Industrie:
5. Wirkmechanismus
Diese Rezeptoren sind im gesamten zentralen und peripheren Nervensystem verteilt und vermitteln verschiedene physiologische Reaktionen . Nach der Bindung an seine Rezeptoren aktiviert Neuropeptid Y intrazelluläre Signalwege, die Prozesse wie die Neurotransmitterfreisetzung, die Zellproliferation und die Immunantwort regulieren . Die Wirkungen des Peptids auf Appetit und Energiestoffwechsel werden hauptsächlich durch seine Wirkung auf den Hypothalamus vermittelt .
Wirkmechanismus
Target of Action
Neuropeptide Y (NPY) is a 36 amino-acid neuropeptide that is involved in various physiological and homeostatic processes in both the central and peripheral nervous systems . It primarily targets the Y-receptors (Y1–Y6) . These receptors are a family of G-protein coupled receptors . The compound has a particularly high affinity for the Y1, Y2, and Y5 receptors .
Mode of Action
Neuropeptide Y (NPY) interacts with its targets, the Y-receptors, to mediate a variety of physiological processes. It is secreted alongside other neurotransmitters such as GABA and glutamate . In the autonomic system, it is produced mainly by neurons of the sympathetic nervous system . NPY’s interaction with the Y1 receptor mediates nitric oxide levels and reduction in blood flow in the nasal mucosa of humans .
Biochemische Analyse
Biochemical Properties
Neuropeptide Y (porcine) is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. These interactions lead to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C . Neuropeptide Y (porcine) also interacts with noradrenaline in sympathetic nerve fibers, influencing the release of neurotransmitters and regulating blood flow .
Cellular Effects
Neuropeptide Y (porcine) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the central nervous system, Neuropeptide Y (porcine) affects neuronal activity, stress resilience, and appetite regulation . It also plays a role in immune cell function, including the regulation of cytokine secretion and immune cell migration .
Molecular Mechanism
The molecular mechanism of Neuropeptide Y (porcine) involves binding to its specific Y-receptors, leading to various downstream effects . Upon binding to these receptors, Neuropeptide Y (porcine) can inhibit the release of neurotransmitters, modulate calcium and potassium channels, and influence gene expression . These actions result in the regulation of physiological processes such as appetite, stress response, and cardiovascular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neuropeptide Y (porcine) can change over time. Studies have shown that Neuropeptide Y (porcine) is relatively stable but can degrade under certain conditions . Long-term exposure to Neuropeptide Y (porcine) in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of neurotransmitter release and immune cell activity .
Dosage Effects in Animal Models
The effects of Neuropeptide Y (porcine) vary with different dosages in animal models. At low doses, it can stimulate appetite and reduce anxiety . At high doses, Neuropeptide Y (porcine) may cause adverse effects such as hypertension and increased stress response . Threshold effects have been observed, indicating that the physiological response to Neuropeptide Y (porcine) is dose-dependent .
Metabolic Pathways
Neuropeptide Y (porcine) is involved in several metabolic pathways, including those regulating energy balance and glucose metabolism . It interacts with enzymes such as adenylate cyclase and phospholipase C, influencing metabolic flux and metabolite levels . Neuropeptide Y (porcine) also affects the expression of genes involved in metabolic processes, further modulating metabolic pathways .
Transport and Distribution
Neuropeptide Y (porcine) is transported and distributed within cells and tissues through various mechanisms . It is stored in vesicles within neurons and released upon stimulation . Neuropeptide Y (porcine) interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, such as the brain and gastrointestinal tract .
Subcellular Localization
The subcellular localization of Neuropeptide Y (porcine) is primarily within vesicles in neuronal cells . It is also found in other cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals direct Neuropeptide Y (porcine) to specific subcellular locations, influencing its activity and function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Neuropeptid Y kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist . Die Synthese beinhaltet die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Aktivierung von Carboxylgruppen, um die Peptidbindungsbildung zu erleichtern. Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Neuropeptid Y beinhaltet die Extraktion des Peptids aus Schweinehirngewebe. Das Verfahren umfasst die Homogenisierung des Hirngewebes, gefolgt von der Extraktion mit Methanol und der Reinigung mittels Gelfiltration und Umkehrphasen-HPLC . Das gereinigte Peptid wird dann mittels Aminosäureanalyse und Massenspektrometrie charakterisiert, um seine Identität und Reinheit zu bestätigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neuropeptid Y unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen können die Struktur und Funktion des Peptids verändern und seine biologische Aktivität beeinflussen .
Häufige Reagenzien und Bedingungen:
Oxidation: Neuropeptid Y kann mit Reagenzien wie Wasserstoffperoxid oder Ameisensäure oxidiert werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidierte oder reduzierte Formen von Neuropeptid Y sowie Peptidanaloga mit substituierten Aminosäureresten .
Vergleich Mit ähnlichen Verbindungen
Neuropeptid Y ist Teil einer Familie von neuroendokrinen Peptiden, zu der auch Peptid YY und Pankreaspolypeptid gehören . Diese Peptide weisen strukturelle Ähnlichkeiten auf und sind an der Regulation verschiedener physiologischer Prozesse beteiligt . Neuropeptid Y zeichnet sich durch seine weit verbreitete Verteilung und seine vielfältigen biologischen Wirkungen aus .
Ähnliche Verbindungen:
Peptid YY: Hauptsächlich im Magen-Darm-Trakt zu finden und an der Regulation von Appetit und Verdauung beteiligt.
Pankreaspolypeptid: Im Pankreas zu finden und an der Regulation der Pankreassekretion und der Magen-Darm-Motilität beteiligt.
Die einzigartige Verteilung und die multifunktionalen Rollen von Neuropeptid Y machen es zu einem wertvollen Ziel für die wissenschaftliche Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLKGTCHMPLCES-OFGSCBOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C190H286N54O58 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232446 | |
| Record name | Neuropeptide Y (pig) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4255 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83589-17-7 | |
| Record name | Neuropeptide Y (pig) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neuropeptide Y (pig) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60232446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)






